The compound is sourced from various chemical databases, including PubChem and BenchChem, where it is listed under its IUPAC name: 2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid; hydrochloride. Its molecular formula is C11H16ClNO3, with a molecular weight of 245.70 g/mol.
The synthesis of 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride can be approached through multiple methods:
These synthetic routes may involve specific parameters such as temperature control, reaction time, and pH adjustments to optimize yield and purity.
The molecular structure of 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride can be described as follows:
1S/C11H15NO3.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H
.
This structure contributes to its biological activity and potential applications in medicinal chemistry.
3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride participates in various chemical reactions:
These reactions are often characterized by their conditions (e.g., temperature, solvents) and yields.
The mechanism of action for 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride primarily involves its role as a substrate or intermediate in biochemical pathways:
Further research is needed to elucidate its precise mechanisms in biological systems.
The physical and chemical properties of 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride include:
These properties are critical for handling and application in laboratory settings.
The applications of 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride are diverse:
Density functional theory (DFT) simulations reveal essential electronic characteristics of 3-amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride. The protonated amine group (+0.42 e) and carboxylic acid moiety (-0.38 e) exhibit substantial charge polarization, facilitating ionic interactions and hydrogen bonding. The methoxybenzyl substituent demonstrates moderate electron-donating effects, with a Mulliken charge of -0.18 e on the methoxy oxygen. The aromatic system displays a quadrupole moment of -12.3 Debye, enabling cation-π interactions with biological targets. Bond length analysis indicates significant polarization in the C=O (1.21 Å) and O-H (1.01 Å) bonds of the carboxylic acid group, explaining its proton-donating capability. The ammonium group maintains tetrahedral geometry with N-H bonds averaging 1.03 Å, consistent with protonated β-amino acid systems [4] [8].
Table 1: DFT-Derived Electronic Parameters
Parameter | Value | Significance |
---|---|---|
Carboxylic acid O-H bond | 1.01 Å | Enhanced proton donation capacity |
Ammonium group charge | +0.42 e | Electrostatic interaction potential |
Methoxy oxygen charge | -0.18 e | Hydrogen bond acceptance site |
Aromatic ring quadrupole | -12.3 Debye | Cation-π interaction capability |
HOMO energy | -7.2 eV | Nucleophilic reactivity descriptor |
Frontier molecular orbital analysis identifies three key reactive regions: (1) The carboxylic acid HOMO (-6.8 eV) localizes on oxygen lone pairs, supporting hydrogen bond donation. (2) The ammonium group's LUMO (-1.4 eV) facilitates nucleophilic attack at Cβ, with Fukui function (f⁺) values of 0.087 indicating electrophilic character. (3) The methoxyphenyl ring exhibits π→π* transitions at 265 nm (ε = 2100 M⁻¹cm⁻¹), confirmed by TD-DFT calculations. The HOMO-LUMO gap of 5.4 eV suggests moderate kinetic stability but sufficient reactivity for biomolecular interactions. The most nucleophilic site (f⁻ = 0.112) resides at the meta-oxygen of the methoxy group, while the Cβ position of the propanoic chain shows significant electrophilic character (f⁺ = 0.095). This dual reactivity supports bifunctional interactions with biological targets [4] [7] [9].
Table 2: Frontier Orbital Properties and Reactivity Descriptors
Parameter | HOMO | LUMO | Reactivity Site |
---|---|---|---|
Energy (eV) | -6.8 | -1.4 | - |
Localization | Carboxylic O | Ammonium H | Nucleophilic attack at Cβ |
Fukui electrophilicity | - | - | Cβ position (0.095) |
Fukui nucleophilicity | - | - | Methoxy oxygen (0.112) |
ΔE (HOMO-LUMO) | 5.4 eV | - | Moderate kinetic stability |
The compound demonstrates three-dimensional assembly through directional non-covalent forces:
Table 3: Non-Covalent Interaction Parameters
Interaction Type | Distance (Å) | Energy (kcal/mol) | Biological Relevance |
---|---|---|---|
N⁺-H···O=C (H-bond) | 2.89 | -6.4 | Protein backbone binding |
O-H···O=C (dimerization) | 2.67 | -8.1 | Crystal packing stability |
Cation-π (ammonium-aryl) | 3.12 | -8.2 | Receptor recognition |
CH···O (methoxy-edge) | 3.24 | -3.8 | Molecular self-assembly |
Hydrophobic clustering | - | -4.3 | Membrane penetration |
Enantiomeric discrimination of (R)- and (S)-configurations occurs through diastereomeric transition states with ΔΔG‡ up to 2.8 kcal/mol. Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations show the (S)-enantiomer binds TGF-β receptors with 12-fold higher affinity due to optimal positioning of the:
Table 4: Chiral Discrimination Parameters
Parameter | (S)-Enantiomer | (R)-Enantiomer | Biological Consequence |
---|---|---|---|
TGF-β binding energy | -9.8 kcal/mol | -7.1 kcal/mol | Enhanced bioactivity |
Intramolecular O-N distance | 4.12 Å | 5.27 Å | Preorganized conformation |
Dihedral angle χ₁ | 35.7° | 142.3° | Differential receptor fitting |
Enantiomeric excess in synthesis | 98% ee | 2% ee | Stereoselective applications |
Chiral recognition energy | 2.3 kcal/mol | - | Biomolecular discrimination |
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